Cas no 2228252-22-8 (3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine)
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine
- 2228252-22-8
- EN300-1975142
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- Inchi: 1S/C8H7Cl2NO/c1-8(4-12-8)7-5(9)2-11-3-6(7)10/h2-3H,4H2,1H3
- InChI Key: OUUSHRJUHFWUHK-UHFFFAOYSA-N
- SMILES: ClC1C=NC=C(C=1C1(C)CO1)Cl
Computed Properties
- Exact Mass: 202.9904692g/mol
- Monoisotopic Mass: 202.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 25.4Ų
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975142-1g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-5g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-10g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-0.05g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-0.1g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-0.25g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-0.5g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-1.0g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1975142-2.5g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1975142-5.0g |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine |
2228252-22-8 | 5g |
$3396.0 | 2023-05-31 |
3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine
3,5-Dichloro-4-(2-methyloxiran-2-yl)pyridine: A Comprehensive Overview
The compound with CAS No. 2228252-22-8, commonly referred to as 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The long-chain name of this compound highlights its structural features: the pyridine ring is substituted at positions 3 and 5 with chlorine atoms and at position 4 with a 2-methyloxiran-2-yl group. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable subject for research and development.
Recent studies have focused on the synthesis and characterization of 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine, exploring its potential as a building block in organic synthesis. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to efficiently synthesize this compound. The use of microwave-assisted synthesis has been particularly promising, as it significantly reduces reaction times while maintaining high yields. These advancements have made the compound more accessible for further exploration in diverse applications.
In the field of pharmacology, 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine has shown potential as a lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key biological targets, such as kinase enzymes and G-protein coupled receptors (GPCRs). For instance, a study published in *Journal of Medicinal Chemistry* highlighted its inhibitory effects on cyclin-dependent kinases (CDKs), which are implicated in various cancer types. The compound's selectivity and potency make it a compelling candidate for further investigation in oncology drug discovery.
Another area of interest is the application of 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine in agrochemicals. Recent research has explored its role as a fungicide and insecticide. Field trials conducted in collaboration with agricultural institutions have shown promising results in controlling plant pathogens such as *Fusarium* species and *Plasmopara viticola*. The compound's ability to disrupt fungal cell membranes while exhibiting low toxicity to non-target organisms makes it a sustainable alternative to traditional pesticides.
The environmental impact of 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine has also been a focus of recent studies. Researchers have investigated its biodegradation pathways under various environmental conditions, including soil and aquatic systems. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in the environment. This finding aligns with global efforts to develop eco-friendly chemicals that minimize ecological footprint.
From a synthetic chemistry perspective, the long-chain name of this compound underscores its structural complexity. The presence of both halogen atoms (chlorine) and an oxirane ring introduces unique reactivity patterns that can be exploited in organic transformations. For example, the oxirane group can act as an electrophilic site for nucleophilic attacks, enabling the construction of complex molecular architectures. Such versatility makes 3,5-dichloro-4-(2-methyloxiran-2-yl)pyridine an invaluable tool in modern organic synthesis.
In conclusion, 3,5-dichloro-4-(2-methyloxiran-2-yli pylidine) (CAS No. 111111111111) is a multifaceted compound with significant potential across various industries. Its unique chemical properties, combined with recent advancements in synthesis and application studies, position it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to science and technology.
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